Sugar furanoid trans-vicinal diacid as a γ-turn inducer: synthesis and conformational study†

Organic & Biomolecular Chemistry Pub Date: 2013-08-07 DOI: 10.1039/C3OB41462K

Abstract

A simple method for the synthesis of a sugar furanoid trans vicinal diacid and its incorporation into the N-terminal tetrapeptide sequence (H-Phe-Trp-Lys-Thr-OH) to get glycopeptide 8 has been described. 2D NMR and MD simulation studies of 8 clearly show that the sugar diacid adopts a γ-turn conformation towards the N-terminus.

Graphical abstract: Sugar furanoid trans-vicinal diacid as a γ-turn inducer: synthesis and conformational study
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